Vikoflex 4964
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Overview
Description
Oleic acid compound with propane-1,2-diol (1:1) is a chemical compound with the molecular formula C21H40O3. It is also known as oleic acid monoester with propane-1,2-diol. This compound is a monoester formed from the reaction between oleic acid and propane-1,2-diol. It is commonly used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oleic acid compound with propane-1,2-diol (1:1) is synthesized through an esterification reaction. The process involves heating oleic acid and propane-1,2-diol together. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of oleic acid compound with propane-1,2-diol (1:1) involves large-scale esterification reactors. The reactants, oleic acid and propane-1,2-diol, are continuously fed into the reactor, where they undergo esterification. The product is then purified through distillation and other separation techniques to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Oleic acid compound with propane-1,2-diol (1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the ester.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Oleic acid compound with propane-1,2-diol (1:1) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the formulation of biological assays and as a component in cell culture media.
Medicine: Investigated for its potential therapeutic properties and as an excipient in pharmaceutical formulations.
Industry: Utilized as a lubricant, plasticizer, and emulsifier in various industrial applications.
Mechanism of Action
The mechanism of action of oleic acid compound with propane-1,2-diol (1:1) involves its interaction with specific molecular targets and pathways. The ester can interact with cell membranes, altering their fluidity and permeability. It may also modulate signaling pathways involved in inflammation and cellular metabolism. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Propylene glycol monooleate: Another ester formed from oleic acid and propylene glycol.
Glycerol monooleate: An ester formed from oleic acid and glycerol.
Ethylene glycol monooleate: An ester formed from oleic acid and ethylene glycol.
Uniqueness
Oleic acid compound with propane-1,2-diol (1:1) is unique due to its specific ester linkage and the properties imparted by the propane-1,2-diol moiety. This compound exhibits distinct solubility, stability, and reactivity characteristics compared to other similar esters. Its unique properties make it suitable for specific applications in various fields .
Biological Activity
Vikoflex 4964 is a polymer compound primarily used in various industrial applications, particularly in the formulation of adhesives and sealants. Understanding its biological activity is crucial for assessing its safety and potential environmental impact.
Toxicity Studies
Research has indicated that this compound exhibits varying degrees of toxicity depending on the route of exposure. A significant study assessed the acute systemic toxicity of this compound in mice, revealing important data regarding its safety profile:
- Acute Toxicity : The study found that this compound has an LD50 (lethal dose for 50% of the population) greater than 16 mL/kg when administered orally to rats, indicating low acute toxicity compared to other compounds .
Case Studies
- Systemic Toxicity Assessment : In a controlled study, mice were administered this compound to evaluate its systemic effects. The results showed no significant adverse effects at lower dosages, but higher concentrations led to observable physiological changes, including weight loss and lethargy .
- Long-term Exposure : Chronic exposure studies indicated that while short-term exposure to this compound might be safe, prolonged exposure could lead to organ stress, particularly affecting the liver and kidneys. The NOAEL (No Observed Adverse Effect Level) was determined to be at concentrations lower than 1% in dietary studies .
Biodegradation and Environmental Impact
This compound is part of a broader category of epoxidized oils and derivatives that are known for their biodegradability. Studies have shown that these compounds can degrade significantly within a span of 28 days under appropriate conditions:
Compound | Biodegradation Rate (%) | Test Method |
---|---|---|
This compound | >70% | OECD 301F |
ESBO (Epoxidized Soybean Oil) | >79% | OECD 301B |
This indicates that this compound may pose a lower risk to the environment compared to more persistent compounds .
The biological activity of this compound can be attributed to its chemical structure, which allows it to interact with biological systems at various levels. The compound has been shown to affect cellular membranes, potentially leading to altered permeability and function in exposed organisms .
Comparative Studies
Comparative studies with similar compounds like Pluronic L-61 have highlighted differences in biological responses. While both compounds show some level of toxicity, this compound appears to have a more favorable safety profile in terms of acute toxicity assessments .
Properties
CAS No. |
68609-92-7 |
---|---|
Molecular Formula |
C21H42O4 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
(Z)-octadec-9-enoic acid;propane-1,2-diol |
InChI |
InChI=1S/C18H34O2.C3H8O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3(5)2-4/h9-10H,2-8,11-17H2,1H3,(H,19,20);3-5H,2H2,1H3/b10-9-; |
InChI Key |
FWNZKPKGBYWNJO-KVVVOXFISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CC(CO)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CC(CO)O |
physical_description |
Liquid |
Origin of Product |
United States |
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